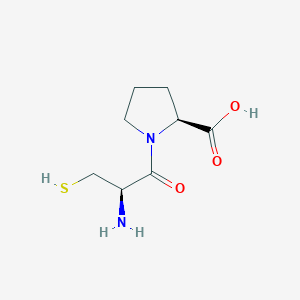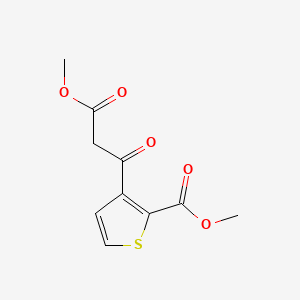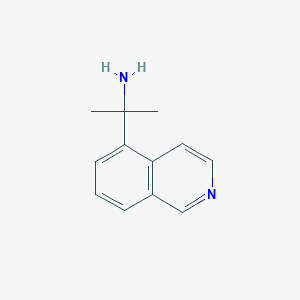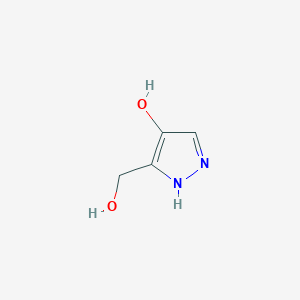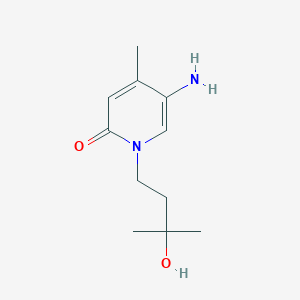
(E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene is an organic compound characterized by the presence of trifluoromethyl and nitrovinyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene typically involves the reaction of 1,2,4-trifluorobenzene with nitromethane in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the formation of the desired product. The reaction can be summarized as follows:
- Dissolve 1,2,4-trifluorobenzene in an appropriate solvent such as methanol.
- Add nitromethane to the solution.
- Slowly add an aqueous solution of sodium hydroxide while maintaining the temperature at 0-5°C.
- Stir the reaction mixture for an additional 30 minutes.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
(E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrovinyl group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-nitrovinylbenzene
- 1,2,4-trifluorobenzene
- 1-nitro-3-(2-nitrovinyl)benzene
Uniqueness
(E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene is unique due to the combination of trifluoromethyl and nitrovinyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H4F3NO2 |
|---|---|
Peso molecular |
203.12 g/mol |
Nombre IUPAC |
1,2,4-trifluoro-5-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C8H4F3NO2/c9-6-4-8(11)7(10)3-5(6)1-2-12(13)14/h1-4H/b2-1+ |
Clave InChI |
BAGFUYYUDBXDQE-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(C(=CC(=C1F)F)F)/C=C/[N+](=O)[O-] |
SMILES canónico |
C1=C(C(=CC(=C1F)F)F)C=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


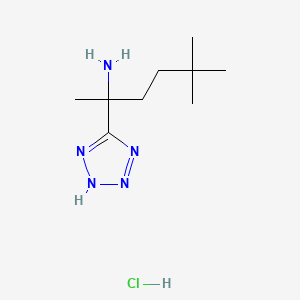
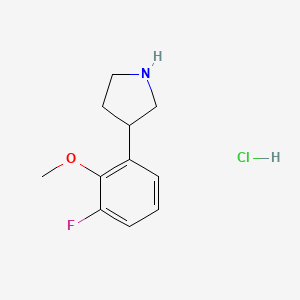

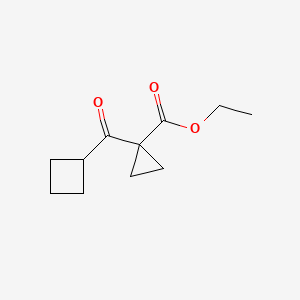

![tert-butylN-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate](/img/structure/B13577933.png)
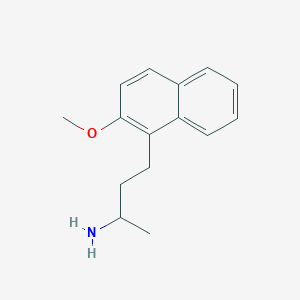
![(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide](/img/structure/B13577936.png)
